molecular formula C29H28N6O2 B606610 CFI-400437 CAS No. 1169211-37-3

CFI-400437

Cat. No.: B606610
CAS No.: 1169211-37-3
M. Wt: 492.58
InChI Key: GBUDRABUNBYJKG-NPNRQVEVSA-N
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Description

CFI-400437 is a potent and selective inhibitor of polo-like kinase 4 (PLK4), an enzyme that plays a crucial role in cell cycle regulation and centrosome duplication. This compound is an indolequinone derivative and has shown significant potential in inhibiting the growth of various cancer cell lines, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

CFI-400437 is synthesized through a multi-step process involving the formation of an indolequinone core. The synthetic route typically includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CFI-400437 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted indolequinone derivatives .

Scientific Research Applications

CFI-400437 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

CFI-400437 is compared with other PLK4 inhibitors such as CFI-400945, centrinone, and centrinone-B. While all these compounds inhibit PLK4, this compound has shown greater potency and selectivity in various studies . Additionally, this compound has demonstrated significant anti-cancer activity in multiple cell lines, making it a promising candidate for further development .

List of Similar Compounds

  • CFI-400945
  • Centrinone
  • Centrinone-B
  • R-1530
  • Axitinib
  • KW-2449
  • Alisertib

Properties

CAS No.

1169211-37-3

Molecular Formula

C29H28N6O2

Molecular Weight

492.58

IUPAC Name

5-Methoxy-3-(3-{2-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-vinyl}-1H-indazol-6-ylmethylene)-1,3-dihydro-indol-2-one

InChI

InChI=1S/C29H28N6O2/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36/h3-10,15-18H,11-14H2,1-2H3,(H,31,36)(H,32,33)/b8-4+,24-15-

InChI Key

GBUDRABUNBYJKG-NPNRQVEVSA-N

SMILES

O=C1NC2=C(C=C(OC)C=C2)/C1=C/C3=CC4=C(C=C3)C(/C=C/C5=CC=C(N6CCN(C)CC6)N=C5)=NN4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CFI400437;  CFI 400437;  CFI-400437

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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